
2-Fluoro-6-(hydroxymethyl)phenol
Overview
Description
2-Fluoro-6-(hydroxymethyl)phenol is an organic compound with the molecular formula C7H7FO2 and a molecular weight of 142.13 g/mol . This compound is characterized by the presence of a fluorine atom at the 2-position and a hydroxymethyl group at the 6-position on the phenol ring. It is a valuable intermediate in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-6-(hydroxymethyl)phenol typically involves the fluorination of 6-(hydroxymethyl)phenol. One common method is the electrophilic aromatic substitution reaction, where a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) is used under controlled conditions . The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-6-(hydroxymethyl)phenol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form 2-fluoro-6-methylphenol using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium tert-butoxide.
Major Products Formed:
Oxidation: 2-Fluoro-6-carboxyphenol.
Reduction: 2-Fluoro-6-methylphenol.
Substitution: 2-Amino-6-(hydroxymethyl)phenol or 2-Thio-6-(hydroxymethyl)phenol.
Scientific Research Applications
Medicinal Chemistry
2-Fluoro-6-(hydroxymethyl)phenol has garnered interest in drug development due to its unique structural features that may enhance biological activity. Its applications in medicinal chemistry include:
- Antibacterial Activity: Preliminary studies suggest that compounds with similar structures exhibit antibacterial properties against pathogens such as Staphylococcus aureus and Escherichia coli. The hydroxymethyl group may enhance interaction with biological targets, potentially increasing therapeutic efficacy.
- Drug Development: The compound is being explored as a lead candidate for the development of new pharmaceuticals. Its unique chemical properties allow for modifications that could lead to improved efficacy and reduced side effects in drug formulations .
Chemical Synthesis
In organic synthesis, this compound serves as a versatile building block for more complex molecules:
- Synthesis of Derivatives: It can be utilized to synthesize various derivatives through reactions such as substitution and oxidation. For example, it can be transformed into fused imidazopyrimidinones, which are of interest due to their biological activity as Lp-LPA2 inhibitors.
- Cross-Coupling Reactions: The compound is involved in Suzuki-Miyaura cross-coupling reactions, facilitating the formation of carbon-carbon bonds essential for constructing complex organic frameworks .
Materials Science
The incorporation of fluorine into organic compounds often enhances material properties:
- Polymer Chemistry: Research indicates that fluorinated phenols can improve the thermal stability and chemical resistance of polymers. This compound may be explored for developing specialty chemicals and advanced materials with desirable attributes .
Case Study 1: Antibacterial Efficacy
A study conducted on structurally similar compounds demonstrated significant antibacterial activity against E. coli and S. aureus. Molecular docking studies indicated strong binding affinities with bacterial enzymes, suggesting that this compound could serve as a scaffold for developing new antibacterial agents.
Compound | Activity Against | Binding Affinity |
---|---|---|
This compound | E. coli, S. aureus | High |
Related Compound A | E. coli | Moderate |
Related Compound B | S. aureus | Low |
Case Study 2: Synthesis Pathways
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors like fluorinated salicylic acid derivatives. This pathway allows chemists to explore various modifications leading to diverse functional groups.
Step | Reaction Type | Reagents |
---|---|---|
1 | Fluorination | Deoxo-Fluor® |
2 | Reduction | LiAlH4 |
3 | Alkylation | Phosphorus tribromide |
Mechanism of Action
The mechanism of action of 2-Fluoro-6-(hydroxymethyl)phenol involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with active sites of enzymes or receptors, while the fluorine atom can enhance the compound’s lipophilicity and metabolic stability . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
- 2-Fluoro-4-(hydroxymethyl)phenol
- 2-Fluoro-6-methylphenol
- 2-Fluoro-6-(methoxymethyl)phenol
Comparison: 2-Fluoro-6-(hydroxymethyl)phenol is unique due to the specific positioning of the fluorine and hydroxymethyl groups, which confer distinct chemical and biological properties. Compared to 2-Fluoro-4-(hydroxymethyl)phenol, the 6-position hydroxymethyl group in this compound allows for different steric and electronic interactions, making it more suitable for certain applications . Similarly, the presence of the hydroxymethyl group distinguishes it from 2-Fluoro-6-methylphenol and 2-Fluoro-6-(methoxymethyl)phenol, providing unique reactivity and binding characteristics .
Biological Activity
2-Fluoro-6-(hydroxymethyl)phenol is a phenolic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, mechanisms of action, and relevant case studies.
This compound is characterized by the presence of a hydroxymethyl group and a fluorine atom on the phenolic ring. The unique substitution pattern contributes to its stability and biological interactions. Its structure can be represented as follows:
Biological Activities
The biological activities of this compound include:
- Antimicrobial Activity : Several studies have reported its effectiveness against various bacterial strains. For instance, it exhibited significant antimicrobial properties against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) ranging from 15.625 to 125 μM for specific strains .
- Antioxidant Properties : The compound has shown potential antioxidant activity, which is crucial for combating oxidative stress in biological systems. It acts by scavenging free radicals and inhibiting oxidative enzymes .
- Enzyme Inhibition : Research indicates that this compound may inhibit specific enzymes involved in metabolic pathways, thus affecting cellular functions and disease processes .
The mechanism of action for this compound involves:
- Binding Affinity : The fluorine atom enhances binding affinity to biological targets, such as enzymes and receptors.
- Hydrogen Bonding : The hydroxymethyl group can form hydrogen bonds, facilitating interactions with molecular targets.
- Inhibition of Protein Synthesis : Some studies suggest that the compound may interfere with protein synthesis pathways in bacteria, leading to bactericidal effects .
Case Studies
Several case studies highlight the biological activity of this compound:
- Study on Antimicrobial Efficacy : A study demonstrated that derivatives of phenolic compounds, including this compound, showed significant antibacterial activity against Methicillin-resistant Staphylococcus aureus (MRSA), with an MBIC (minimum biofilm inhibitory concentration) ranging from 62.216 to 124.432 μg/mL .
- Antioxidant Activity Assessment : Another investigation evaluated the antioxidant capacity using DPPH and ABTS assays, confirming the compound's effectiveness in reducing oxidative stress markers in vitro .
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
Properties
IUPAC Name |
2-fluoro-6-(hydroxymethyl)phenol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FO2/c8-6-3-1-2-5(4-9)7(6)10/h1-3,9-10H,4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILYRXJYIZJVXER-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)O)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401298781 | |
Record name | 3-Fluoro-2-hydroxybenzenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401298781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
446-58-2 | |
Record name | 3-Fluoro-2-hydroxybenzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=446-58-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Fluoro-2-hydroxybenzenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401298781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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